

Analytical methods for Ethyl 5-ethoxy-2-hydroxybenzoate characterization

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Compound of Interest

Compound Name: Ethyl 5-ethoxy-2-hydroxybenzoate

CAS No.: 14160-70-4

Cat. No.: B087851

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Analytical Characterization of Ethyl 5-ethoxy-2-hydroxybenzoate

Introduction & Chemical Context

Ethyl 5-ethoxy-2-hydroxybenzoate is a functionalized salicylate ester used as a specialized intermediate in the synthesis of pharmaceutical APIs and high-grade fragrance compounds.^[1] Structurally, it features a phenolic hydroxyl group at position 2 (facilitating intramolecular hydrogen bonding) and an ethoxy ether moiety at position 5.^[1]

Unlike its liquid parent compound (Ethyl Salicylate), the 5-ethoxy derivative is typically a crystalline solid (MP: 63–67 °C), requiring specific sample preparation protocols for liquid chromatography and spectroscopy.^[1]

Physicochemical Profile

Property	Specification	Notes
IUPAC Name	Ethyl 5-ethoxy-2-hydroxybenzoate	
CAS Number	14160-70-4	Distinct from Ethyl Salicylate (118-61-6)
Molecular Formula		
Molecular Weight	210.23 g/mol	
Appearance	White to off-white crystalline solid	
Melting Point	63 – 67 °C	Key purity indicator
Solubility	Soluble in EtOH, DMSO, ACN, EtOAc; Insoluble in Water	Lipophilic character (LogP ~2. [2][3][4][5][6][7]8)

Structural Identification Protocols

The following spectroscopic methods are the gold standard for confirming the identity of **Ethyl 5-ethoxy-2-hydroxybenzoate**, distinguishing it from potential regioisomers (e.g., Ethyl 4-ethoxy-2-hydroxybenzoate).

Nuclear Magnetic Resonance (NMR)

Rational: The molecule possesses a distinct 1,2,4-trisubstituted aromatic ring pattern.[1] The intramolecular Hydrogen Bond between the phenolic -OH and the ester carbonyl shifts the hydroxyl proton significantly downfield.[1]

Protocol:

H-NMR (400 MHz,

)

- Sample Prep: Dissolve 10 mg in 0.6 mL

- Key Signals:
 - 10.5–10.8 ppm (s, 1H): Phenolic -OH (Cheliated).[1] Diagnostic signal.
 - 7.30 ppm (d, J=3.0 Hz, 1H): Aromatic H-6 (Ortho to ester).[1]
 - 7.05 ppm (dd, J=9.0, 3.0 Hz, 1H): Aromatic H-4 (Ortho to ethoxy).[1]
 - 6.90 ppm (d, J=9.0 Hz, 1H): Aromatic H-3 (Ortho to hydroxyl).[1]
 - 4.40 ppm (q, 2H): Ester -OCH
-[1]
 - 4.02 ppm (q, 2H): Ether -OCH
- (5-ethoxy group).[1]
 - 1.40 ppm (t, 3H): Ester -CH
.[1]
 - 1.35 ppm (t, 3H): Ether -CH
.[1]

Infrared Spectroscopy (FT-IR)

Rational: Confirms functional groups and the specific "Salicylate Shift" of the carbonyl band due to H-bonding.[1]

- Method: ATR (Attenuated Total Reflectance) on neat solid.[1]
- Diagnostic Bands:
 - 3100–3400 cm
: Broad, weak -OH stretch (shifted due to chelation).[1]
 - 1670–1685 cm
: Ester C=O stretch (Lower frequency than typical 1735 cm

esters due to conjugation and H-bonding).[1]

- 1200–1250 cm

: Strong C-O stretches (Ester and Aryl-Ether).[1]

Chromatographic Purity Analysis (HPLC)

Rational: A Reverse-Phase (RP-HPLC) method is required to separate the target ester from its hydrolysis product (5-ethoxysalicylic acid) and potential synthetic byproducts (e.g., bis-alkylated impurities).[1]

Method Development Logic

- Column: C18 (Octadecyl) is essential for retaining the lipophilic ester.[1]
- Mobile Phase: Acidic modification (Formic Acid) is mandatory to suppress the ionization of the phenolic hydroxyl group () and the carboxylic acid impurity (), ensuring sharp peak shapes.[1]
- Detection: UV at 310 nm is selective for the salicylate chromophore, reducing interference from non-conjugated solvents.[1]

Validated HPLC Protocol

System: Agilent 1260 / Waters Alliance or equivalent. Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 μ m).[1]

Parameter	Setting
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate	1.0 mL/min
Injection Volume	5.0 μ L
Column Temp	30 $^{\circ}$ C
Detection (UV)	310 nm (Primary), 254 nm (Secondary)

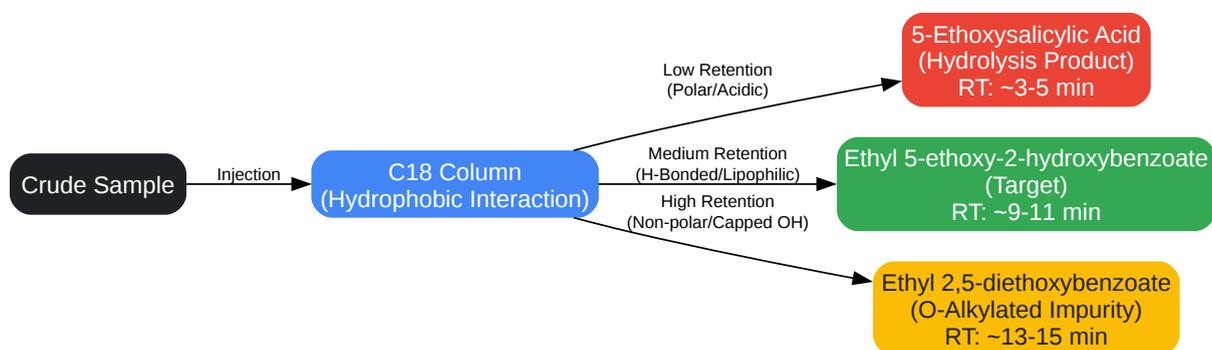
Gradient Program:

Time (min)	% Mobile Phase B	Event
0.0	30%	Initial Hold
2.0	30%	Isocratic End
12.0	90%	Linear Ramp
15.0	90%	Wash
15.1	30%	Re-equilibration

| 20.0 | 30% | End of Run |

Impurity Profile & Retention Strategy

The following diagram illustrates the separation logic for the target compound and its likely impurities.



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Figure 1: Predicted elution order on C18/ACN gradient. The free acid elutes first due to polarity; the target elutes mid-gradient; the "capped" phenolic impurity (diethoxy) elutes last due to increased lipophilicity.[1]

Mass Spectrometry (GC-MS) Protocol

For definitive molecular weight confirmation and structural elucidation.[1]

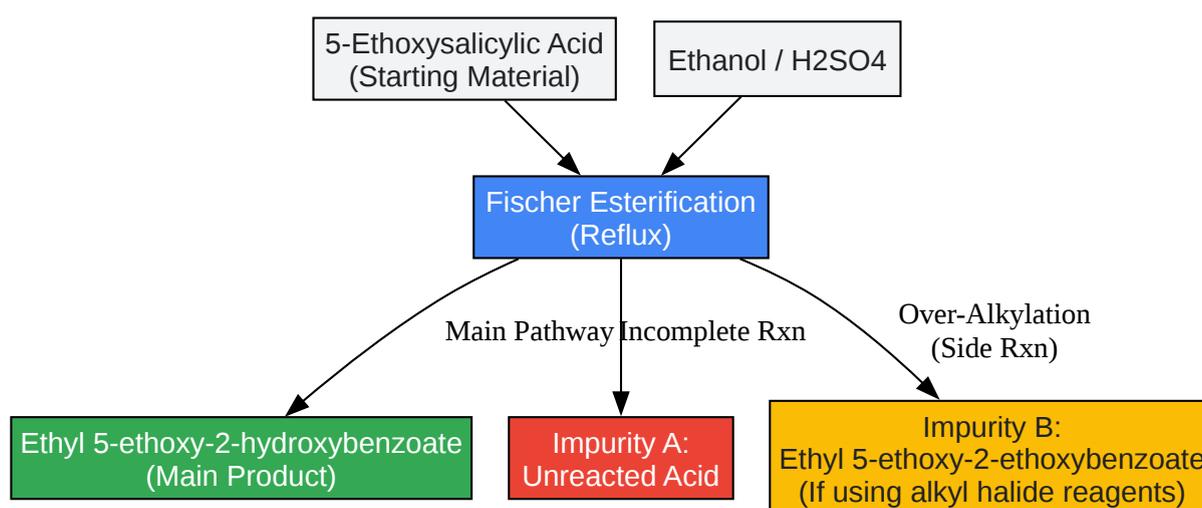
Rational: As an ester, the molecule is sufficiently volatile for Gas Chromatography.[1]

- Inlet Temp: 250 °C.
- Source: Electron Impact (EI), 70 eV.[1]
- Fragmentation Pattern (Predicted):
 - 210: Molecular Ion []].[1]
 - 165: Loss of ethoxy group []].[1]

- 164: Loss of ethanol (McLafferty rearrangement typical in salicylate esters).[1]
- 136: Decarboxylation of the acid core.

Synthesis & Impurity Origins

Understanding the synthesis pathway is critical for anticipating impurities.[1] The target is typically synthesized via the esterification of 5-ethoxysalicylic acid.[1]



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Figure 2: Synthetic pathway and potential impurity generation.

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Disclaimer: This protocol is intended for research and development purposes only. Users must validate methods according to their specific regulatory requirements (e.g., ICH Q2(R1)).

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